![molecular formula C17H22N4O B12285334 1,3-Bis[2-(dimethylamino)phenyl]urea CAS No. 94201-83-9](/img/structure/B12285334.png)
1,3-Bis[2-(dimethylamino)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[2-(dimethylamino)phenyl]urea is a chemical compound with the molecular formula C₁₇H₂₂N₄O and a molecular weight of 298.4 g/mol It is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, connected by a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis[2-(dimethylamino)phenyl]urea can be synthesized through a multi-step process involving the reaction of 2-(dimethylamino)aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with another equivalent of 2-(dimethylamino)aniline to yield the final product . The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrogen chloride generated during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[2-(dimethylamino)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the original amine groups.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction restores the original amine groups .
Scientific Research Applications
1,3-Bis[2-(dimethylamino)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis[2-(dimethylamino)phenyl]urea involves its interaction with specific molecular targets. The dimethylamino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the urea linkage can participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3-(dimethylamino)propyl)urea: This compound has a similar structure but with propyl groups instead of phenyl rings.
N,N’-Bis(dimethylamino)urea: A simpler compound with only one urea linkage and two dimethylamino groups.
Uniqueness
1,3-Bis[2-(dimethylamino)phenyl]urea is unique due to its specific arrangement of dimethylamino groups on phenyl rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
94201-83-9 |
|---|---|
Molecular Formula |
C17H22N4O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,3-bis[2-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C17H22N4O/c1-20(2)15-11-7-5-9-13(15)18-17(22)19-14-10-6-8-12-16(14)21(3)4/h5-12H,1-4H3,(H2,18,19,22) |
InChI Key |
ABIBJGOSWOUGGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


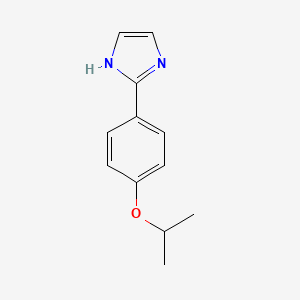
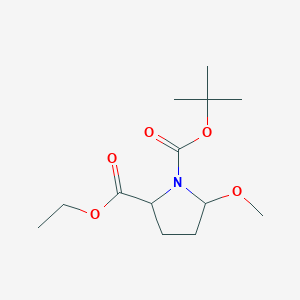


![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
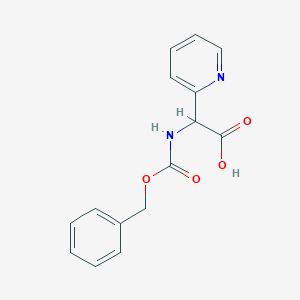
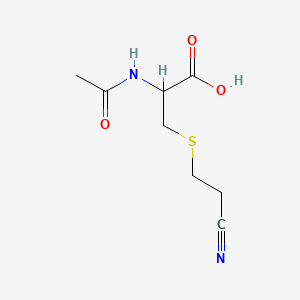
![5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B12285308.png)
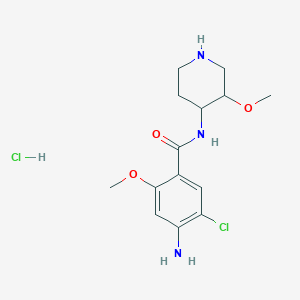
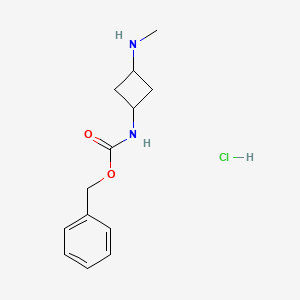

![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)

![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)
